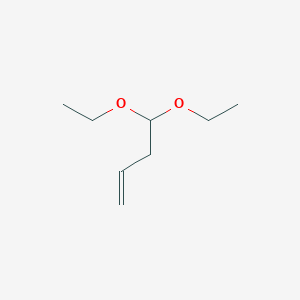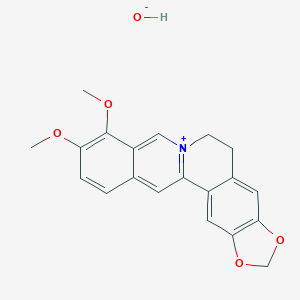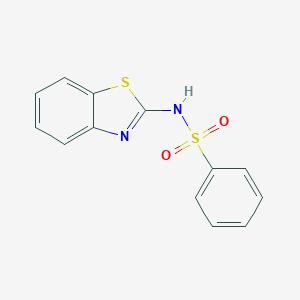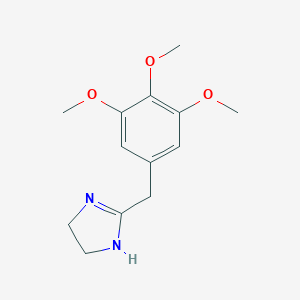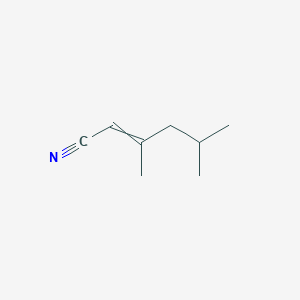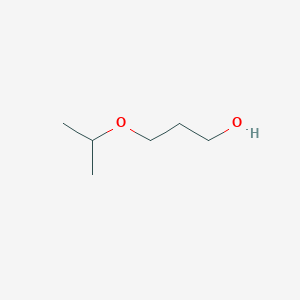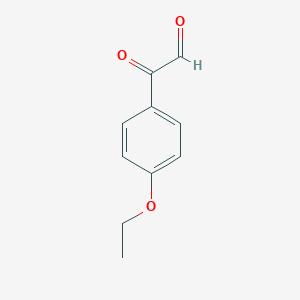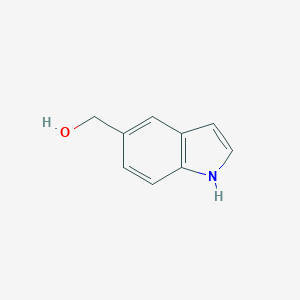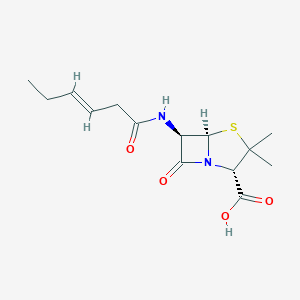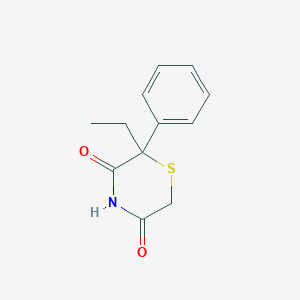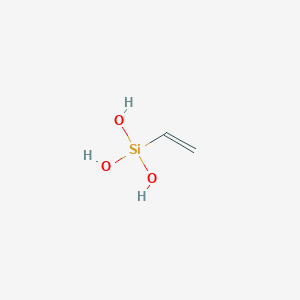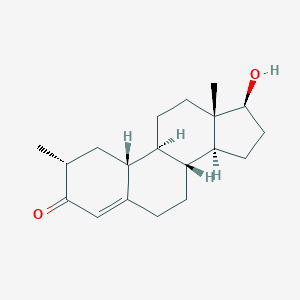
2alpha-Methyl-19-nortestosterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2alpha-Methyl-19-nortestosterone (MENT) is a synthetic androgen that has been extensively studied for its potential use in various scientific research applications. MENT is a derivative of nandrolone, which is a commonly used anabolic steroid. However, MENT has been found to have unique properties that make it a promising candidate for research in several fields.
科学的研究の応用
Contraceptive Development and Hormonal Therapy
2alpha-Methyl-19-nortestosterone, as a derivative of 19-nortestosterone, plays a significant role in the development of contraceptive systems and hormonal therapies. The progestational systems that utilize 19-nortestosterone derivatives, either alone or in combination with small estrogen amounts, are considered close to the ideal contraceptive due to their efficacy and long-acting nature. These systems avoid the oral route of administration, resulting in fewer gastrointestinal and systemic side effects. However, further refinements are needed to address issues such as menstrual abnormalities, hypertension, and lipid alterations before they can be approved for general use (Ginsburg & Moghissi, 1988).
Therapeutic Applications in Endometriosis
Dienogest (DNG), a derivative of 19-nortestosterone, is utilized for treating endometriosis. It has demonstrated clinical efficacy, safety, and tolerability in several trials. However, its use comes with limitations, such as the absence of studies investigating its potential contraceptive effect and its higher cost compared to other progestins and combined oral contraceptives. Future studies are encouraged to compare the efficacy and safety of DNG with other progestins (Bizzarri et al., 2014).
Pharmacokinetic Evaluation in Hormonal Contraception
Desogestrel (DSG), a third-generation 19-nortestosterone derivative progestogen, is present in many oral contraceptive preparations. It is highly suitable for hormonal contraception due to its pharmacokinetics. The molecule is used orally as DSG, while its metabolite, etonogestrel (ETN), is used for parenteral routes like intravaginal and subdermal hormonal contraception. The formulations containing DSG and ETN offer reassuring contraceptive efficacy and tolerability, enabling long-term use. However, the estrogenic component in these formulations may increase contraindications, leading to a preference for safer only-progestin preparations (Grandi, Cagnacci, & Volpe, 2014).
Androgenic Agents in Chronic Renal Failure
19-nortestosterone derivatives are among the androgenic agents used for treating anemia associated with chronic renal failure. These agents, including 17-alpha-alkylated androgens, testosterone esters, and 19-nortestosterone derivatives, stimulate erythropoiesis in patients with chronic renal failure. However, due to the risk of adverse effects, their use should be restricted to patients who are symptomatic or may become symptomatic (Alexander, 1976).
Treatment of Premenstrual Syndrome & Premenstrual Dysphoric Disorder
19-nortestosterone derivatives are relevant in treating premenstrual syndrome (PMS) and premenstrual dysphoric disorder (PMDD). However, evidence suggests limited support for the efficacy of oral contraceptive agents containing progestins derived from 19-nortestosterone in treating these conditions. This is attributed to the combination of estrogen and progestin in these agents, which may induce symptoms similar to PMS, such as water retention and irritability. Nonetheless, a new oral contraceptive pill containing low-dose estrogen and drospirenone (a spironolactone analog) instead of a 19-nortestosterone derivative shows promise in reducing symptoms related to estrogen excess (Rapkin, 2003).
特性
CAS番号 |
1092-04-2 |
|---|---|
製品名 |
2alpha-Methyl-19-nortestosterone |
分子式 |
C19H28O2 |
分子量 |
288.4 g/mol |
IUPAC名 |
(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,13-16,18,21H,3-9H2,1-2H3/t11-,13+,14-,15+,16+,18+,19+/m1/s1 |
InChIキー |
KJERLNHLVKUCEM-VMBOHXENSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |
SMILES |
CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |
正規SMILES |
CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |
その他のCAS番号 |
1092-04-2 |
同義語 |
Estr-4-en-3-one, 17.beta.-hydroxy-2.alpha.-methyl- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



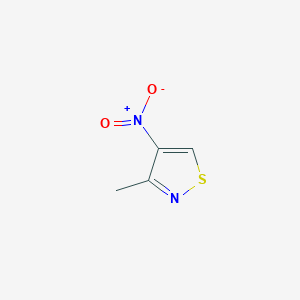
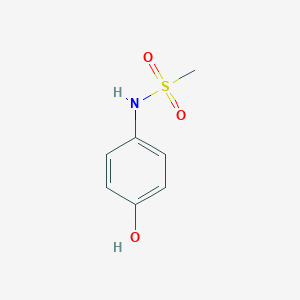
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
